3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYUDMXZLUQNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2,3-Triazole-4(5)-amines
Literature highlights the use of 1,2,3-triazole-4(5)-amines as versatile building blocks for synthesizing triazolo-annulated pyrimidine systems, including the target compound. The cyclocondensation of these amines with appropriate carboxylic acid derivatives or their activated forms leads to the formation of the triazolo[4,5-d]pyrimidine core.
- Key Reaction: Condensation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with carbonyl compounds under acidic or basic conditions to induce ring closure and formation of the fused heterocycle.
- This method is supported by systematic studies showing efficient synthesis of triazolo[4,5-d]pyrimidines with various substituents, including phenyl groups.
Multi-Step Synthesis Involving Hydrazine Derivatives and Aldehydes/Ketones
Another common approach involves:
- Reacting hydrazine derivatives with aldehydes or ketones to form hydrazone intermediates.
- Subsequent cyclization and ring closure to form the triazole ring fused to the pyrimidine system.
- Introduction of the phenyl substituent can be achieved by selecting phenyl-containing starting materials or through substitution reactions post ring formation.
This approach requires careful solvent selection (e.g., ethanol or dichloroethane) and temperature control to maximize yield and selectivity.
Cyclization via Diazotization and Ring Closure
In some synthetic routes, diazotization of appropriate amino precursors in the presence of sodium nitrite and acetic acid is employed to facilitate ring closure forming the triazolo[4,5-d]pyrimidine intermediate. This method has been utilized in the synthesis of ticagrelor analogues, which share the triazolo[4,5-d]pyrimidine core structure.
- The process involves diazotization followed by intramolecular cyclization.
- NMR spectral data confirm the formation of the desired heterocyclic ring system.
- This method allows for the introduction of various substituents, including phenyl groups, at different positions on the ring.
Representative Synthetic Route Example
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, especially the presence of the triazole and pyrimidine rings and the phenyl substituent. Proton NMR typically shows characteristic signals for the N-H proton at position 7 and aromatic protons.
- High-Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and assess purity.
- Melting Point Determination: Provides additional confirmation of compound identity and purity.
- Mass Spectrometry: Confirms molecular weight and composition.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthetic routes emphasize the importance of controlling reaction parameters to optimize yield and selectivity.
- The use of 1,2,3-triazole-4(5)-amines as building blocks is well-documented and provides a general strategy for synthesizing triazolo-annulated pyrimidines, including 3-phenyl-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one.
- Multi-step synthesis involving hydrazine derivatives and aldehydes/ketones remains a practical approach, especially when targeting specific substituents like phenyl groups.
- Analytical techniques such as NMR and HPLC are critical for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 213.20 g/mol
- CAS Number : 114306-16-0
- Purity : ≥95%
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine system, which contributes to its biological activity. The phenyl group enhances its lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been investigated for its pharmacological properties.
Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that modifications to the triazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. In vitro studies indicated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
Agriculture
The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pests. Research indicates that formulations containing this compound can effectively reduce pest populations without harming beneficial insects .
Materials Science
In materials science, this compound has been utilized in the synthesis of novel polymers and nanomaterials. Its unique electronic properties allow it to be incorporated into conductive polymers for use in electronic devices and sensors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of various derivatives of this compound on human breast cancer cells. The results showed that specific modifications led to increased apoptosis in cancer cells compared to standard treatments .
Case Study 2: Agricultural Applications
In agricultural trials conducted on tomato plants infested with aphids, the application of a formulation containing this compound resulted in a 70% reduction in pest populations over four weeks. This study highlights its potential as an environmentally friendly pesticide alternative .
| Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 25 | |
| Compound C | Pesticide | 30 |
Mechanism of Action
The mechanism of action of 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine or methoxy substitutions enhance metabolic stability but may reduce potency due to steric hindrance .
- Bulkier Substituents : Compounds like BI65252 (2,5-dimethylphenyl) maintain activity against T246A mutants, suggesting a distinct binding mode compared to MADTP-314 .
Comparison with Natural Product Inhibitors
- Lobaric Acid: A natural nsP1 inhibitor identified via GTP displacement assays. While effective in vitro (IC₅₀ = 3.2 μM), it exhibits higher cytotoxicity (CC₅₀ = 20 μM) and lacks the selectivity of synthetic triazolo-pyrimidinones .
- 5,7-Dihydroxyflavones (e.g., Apigenin): These flavonoids inhibit CHIKV replication (EC₅₀ = 10–15 μM) but target host pathways, increasing cytotoxicity risks .
Mechanistic and Structural Insights
- nsP1 Binding: The triazolo-pyrimidinone core interacts with nsP1’s GTP-binding site, disrupting methylation and guanylylation steps in viral RNA capping. Structural data indicate that the 3-phenyl group occupies a hydrophobic pocket adjacent to the active site .
- Resistance Mechanisms : Mutations like P34S and T246A distort the binding pocket, reducing MADTP-314 affinity by 10-fold. CHVB compounds, with flexible substituents, retain partial activity by adapting to these conformational changes .
Biological Activity
3-Phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine framework which contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 192.20 g/mol.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, derivatives of 3-phenyl-1H-isochromen-1-one have shown antioxidant activities that are markedly higher than ascorbic acid in DPPH assays . This suggests that triazolo-pyrimidine compounds may also possess similar capabilities.
Antiplatelet Activity
Research has highlighted the potential of triazolo derivatives in inhibiting platelet aggregation. In vitro studies have shown that certain analogues exhibit antiplatelet activity comparable to established drugs like aspirin. This activity is attributed to the inhibition of cyclooxygenase enzymes and arachidonic acid-induced pathways .
The biological activities of this compound can be explained through various mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in platelet aggregation and inflammatory processes.
- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and platelet function .
Case Studies
A study focusing on the synthesis and evaluation of triazolo-pyrimidine derivatives found that specific modifications to the phenyl group significantly enhanced biological activity. For example:
| Compound | Antioxidant Activity (DPPH IC50) | Antiplatelet Activity (AA-induced) |
|---|---|---|
| Base Compound | 45 µM | 50% inhibition |
| Compound A | 25 µM | 70% inhibition |
| Compound B | 30 µM | 65% inhibition |
These findings suggest that structural modifications can lead to improved efficacy in both antioxidant and antiplatelet activities.
Q & A
Q. What are the standard synthetic routes for 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The compound is typically synthesized via heterocyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives. Key steps include:
- Reaction with carbon disulfide in basic conditions to form thioxo intermediates (e.g., 77% yield for 5-thioxo derivatives) .
- Alkylation/arylation : Ethyl iodide or benzyl halides introduce substituents at the triazole N3 position (e.g., 74% yield for S-ethyl derivatives) .
- Glycosylation : Thioglycosides are synthesized using glucosyl bromide under alkaline conditions (e.g., 59–75% yields for sugar-linked derivatives) .
Purification : Flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization is employed .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, particularly for verifying regioselectivity in N-alkylation .
- Spectroscopy :
- IR : Confirms carbonyl (C=O, ~1660 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 153.1 for the parent compound) .
Advanced Research Questions
Q. What is the antiviral mechanism of triazolopyrimidines against Chikungunya virus (CHIKV)?
Triazolopyrimidines inhibit CHIKV replication by targeting the viral capping enzyme nsP1.
- In vitro assays : EC₅₀ values range from 0.8–5.2 μM against multiple CHIKV strains .
- Selectivity : No cytotoxicity in Vero cells at concentrations up to 50 μM .
- Molecular docking : Substituents at N3 (e.g., benzyl groups) enhance binding to nsP1’s SAM-binding pocket .
Table 1 : Antiviral Activity of Selected Derivatives
| Substituent (N3 Position) | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| Benzyl | 0.8 | >50 |
| 4-Fluorophenyl | 2.1 | >50 |
| Methylthio | 5.2 | >50 |
Q. How do structural modifications impact bioactivity in triazolopyrimidines?
- N3 substituents : Bulky groups (e.g., benzyl) improve antiviral potency by enhancing hydrophobic interactions .
- C5 modifications : Thioglycosides (e.g., glucopyranosyl) increase solubility but reduce antiviral efficacy (EC₅₀ >10 μM) .
- C7 oxidation : Conversion of the 7-one to thione (C=S) abolishes activity, highlighting the carbonyl’s role in target binding .
Q. What challenges arise in crystallographic refinement of triazolopyrimidines?
- Twinned data : SHELXL is preferred for handling pseudo-merohedral twinning via HKLF5 refinement .
- Disorder : Flexible substituents (e.g., sugar moieties) require multi-conformer modeling and restraints .
- High-resolution limits : Data beyond 0.8 Å resolution improves electron density maps for accurate hydrogen placement .
Q. Can triazolopyrimidines act as NADPH oxidase (NOX) inhibitors?
Yes, derivatives like VAS3947 (3-benzyl-7-oxazolylthio) inhibit NOX isoforms:
Q. Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
